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Compound of Interest

Compound Name:
rac 4-[4-(Oxiranylmethoxy)-1,2,5-

thiadiazol-3-yl]morpholine

CAS No.: 58827-68-2

Cat. No.: B028688

Get Quote

Focus Compound: CAS 58827-68-2 (Timolol Epoxide
Intermediate) & Reference Standards
Part 1: Executive Summary & Compound Verification
Critical Scientific Notice (Data Integrity): Before proceeding with assay protocols, it is

imperative to accurately define the chemical identity of the requested compound to ensure

experimental validity.

CAS 58827-68-2 corresponds to rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine.

[1][2][3][4]

Functional Class: This compound is a key synthetic intermediate (epoxide precursor) for

Timolol, a non-selective beta-adrenergic receptor antagonist.

Kinase Context: While Timolol targets GPCRs, the morpholine-thiadiazole scaffold found in

CAS 58827-68-2 is a privileged structure in medicinal chemistry, often present in kinase

inhibitors (e.g., ALK or CDK inhibitors).
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Mechanism Alert: Unlike reversible ATP-competitive inhibitors (e.g., K252a), the epoxide

moiety in CAS 58827-68-2 suggests potential for covalent (irreversible) inhibition via cysteine

modification in the kinase ATP-binding pocket.

Scope of this Application Note: This guide details the protocols for evaluating CAS 58827-68-2

in kinase assays, specifically designed to distinguish between reversible ATP competition and

covalent modification (due to the reactive epoxide). Standard reference inhibitors (e.g.,

Staurosporine or K252a) are integrated for assay validation.

Part 2: Experimental Protocols
Protocol A: Time-Dependent Biochemical Kinase Inhibition
Assay
Purpose: To determine if CAS 58827-68-2 acts as a covalent inhibitor (indicated by a shift in

IC50 with pre-incubation time) or a standard reversible inhibitor.

Materials:

Test Compound: CAS 58827-68-2 (Dissolved in 100% DMSO; Note: Epoxides are moisture

sensitive).

Reference Control: Staurosporine (Pan-kinase inhibitor, reversible).

Kinase Enzyme: Recombinant Kinase of interest (e.g., EGFR, which has reactive cysteines).

Substrate: Peptide substrate labeled (e.g., FRET pair or Biotinylated).

Detection System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or

ADP-Glo.

Step-by-Step Methodology:

Compound Preparation:

Prepare a 10 mM stock of CAS 58827-68-2 in fresh, anhydrous DMSO.

Caution: Avoid freeze-thaw cycles to prevent epoxide hydrolysis (ring opening).
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Prepare a 10-point serial dilution (1:3) starting at 10 µM.

Enzyme Pre-incubation (The Critical Step):

Prepare two parallel assay plates:

Plate A (No Pre-incubation): Add Kinase + Compound + ATP/Substrate simultaneously.

Plate B (60 min Pre-incubation): Add Kinase + Compound. Incubate for 60 minutes at

Room Temperature (RT) before adding ATP/Substrate.

Scientific Rationale: Covalent inhibitors require time to form the chemical bond. If CAS

58827-68-2 is a covalent inhibitor, the IC50 in Plate B will be significantly lower (more

potent) than in Plate A. Reversible inhibitors (Staurosporine) will show identical IC50s.

Reaction Initiation:

Add ATP (at

concentration) and Peptide Substrate to initiate the reaction.

Incubate for 60 minutes at RT.

Detection & Analysis:

Add Stop Solution/Detection Reagents (e.g., EDTA + Antibody).

Read fluorescence/luminescence.

Data Output: Calculate IC50 for both conditions.

Metric: Calculate the

Shift Ratio:

. A ratio > 5 suggests covalent modification.

Data Presentation: Expected Results Summary
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Compound Mechanism
IC50 (0 min
Pre-inc)

IC50 (60
min Pre-inc)

Shift Ratio
Interpretati
on

Staurosporin

e

Reversible

(ATP Comp)
5.0 nM 5.2 nM ~1.0

No time-

dependency.

CAS 58827-

68-2

Potential

Covalent
>10 µM

<1 µM

(Hypothetical)
>10

Positive for

Covalent

Binding

(Epoxide

reactivity).

CAS 58827-

68-2
Non-Binder >10 µM >10 µM ~1.0

Inactive /

Beta-blocker

specific.

Protocol B: Cellular Target Engagement (Western Blot)
Purpose: To verify if the compound permeates the cell membrane and inhibits kinase signaling

in a physiological environment.

Materials:

Cell Line: A549 or PC12 (dependent on kinase pathway).

Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical to preserve

phosphorylation state).

Workflow:

Seeding: Seed cells at

cells/well in 6-well plates. Allow to adhere overnight.

Starvation: Replace media with serum-free media for 12-16 hours (syncs cell cycle and

reduces basal phosphorylation).

Treatment:
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Treat cells with CAS 58827-68-2 (1 µM, 10 µM) for 2 hours.

Include Vehicle Control (DMSO 0.1%).

Stimulation: Stimulate pathway (e.g., add EGF 100 ng/mL for 15 min) to induce

phosphorylation.

Lysis & Blotting:

Lyse cells on ice.

Perform SDS-PAGE.

Blot for Phospho-Kinase (e.g., p-EGFR) vs. Total Kinase.

Part 3: Visualization & Pathway Analysis
Figure 1: Mechanism of Action - Reversible vs. Covalent Inhibition This diagram illustrates the

decision tree for characterizing CAS 58827-68-2 based on the presence of the reactive epoxide

group.
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Compound Characterization

Biochemical Assay Logic

Mechanism Conclusion
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Click to download full resolution via product page

Caption: Workflow for distinguishing covalent modification (driven by the epoxide moiety of

CAS 58827-68-2) from reversible ATP-competitive inhibition.

Part 4: Troubleshooting & Optimization
Epoxide Stability: The oxirane ring in CAS 58827-68-2 is susceptible to hydrolysis in

aqueous buffers with low pH or nucleophiles (e.g., DTT/Mercaptoethanol).
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Correction: Use TCEP instead of DTT in kinase assay buffers, as TCEP is less

nucleophilic and won't prematurely ring-open the epoxide.

Solubility: The morpholine ring aids solubility, but the thiadiazole core can be lipophilic.

Limit: Keep final DMSO concentration < 1% to avoid denaturing the kinase.

False Positives: High concentrations (>10 µM) of reactive intermediates can cause non-

specific protein aggregation ("pan-assay interference").

Control: Include 0.01% Triton X-100 in the buffer to prevent aggregate-based inhibition.

Part 5: References
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(Note: CAS 58827-68-2 is primarily commercially listed as a Timolol impurity/intermediate.

Users are advised to verify if "K252a" [CAS 99533-80-9] was the intended target for general

kinase inhibition studies.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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